Electrochemical Oxidation Potential: Cp*Re(CO)₃ vs CpRe(CO)₃ Head-to-Head Comparison
In a direct head-to-head electrochemical study conducted under identical conditions, Cp*Re(CO)₃ exhibits a significantly lower one-electron oxidation half-wave potential (E₁/₂) than unsubstituted CpRe(CO)₃ [1]. The 250 mV cathodic shift reflects the enhanced electron density at the rhenium center imparted by the five methyl substituents of the pentamethylcyclopentadienyl ligand. This redox tuning directly influences the complex's ability to participate in outer-sphere electron-transfer reactions and modulates the monomer/dimer equilibrium of the corresponding 17-electron radical cation [1].
| Evidence Dimension | One-electron oxidation half-wave potential (E₁/₂) |
|---|---|
| Target Compound Data | 0.91 V |
| Comparator Or Baseline | CpRe(CO)₃: 1.16 V |
| Quantified Difference | ΔE₁/₂ = −250 mV (cathodic shift) |
| Conditions | Anodic electrochemical oxidation in CH₂Cl₂ containing [NBu₄][TFAB] supporting electrolyte; potentials referenced vs ferrocene (Fc/Fc⁺) |
Why This Matters
A 250 mV difference in oxidation potential represents a substantial change in thermodynamic driving force for electron-transfer reactions, enabling selective oxidation or reduction chemistry that is inaccessible with the unsubstituted Cp analog.
- [1] Nafady, A.; Costa, P. J.; Calhorda, M. J.; Geiger, W. E. [Re(η⁵-C₅H₅)(CO)₃]⁺ Family of 17-Electron Compounds: Monomer/Dimer Equilibria and Other Reactions. J. Am. Chem. Soc. 2008, 130 (47), 15967–15981. DOI: 10.1021/ja804583m View Source
